Streptazolin

描述

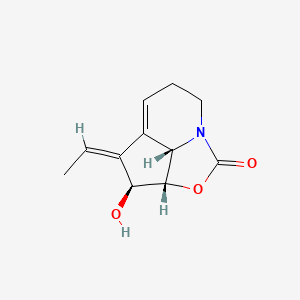

Streptazolin is an antibiotic and antifungal substance that was first isolated in 1981 from the bacterium Streptomyces viridochromogenes . It is known for its unique chemical structure and biological properties. due to its tendency to polymerize, this compound is not suitable for therapeutic use . The compound has a molecular formula of C11H13NO3 and a molar mass of 207.229 g/mol .

准备方法

合成路线和反应条件: 链霉唑啉的外消旋体首次全合成是在 1985 年使用改进的费里尔重排实现的 。 该合成涉及多个步骤,包括使用手性助剂来实现立体控制 。该过程通常包括以下步骤:

- 在四氢呋喃中使用 K-Selectride 在 -78°C 下还原。

- 在二氯甲烷中使用吡啶在 25°C 下反应。

- 在二氯甲烷中使用 DBU 在 25°C 下处理。

- 在四氢呋喃中使用甲酸钠和醋酸钯在 130°C 下还原。

- 最后使用 TBAF 在四氢呋喃中在 0°C 下脱保护 .

工业生产方法: 由于其聚合倾向和有限的治疗用途,链霉唑啉的工业生产并不常见。 它可以在实验室环境中使用上述合成路线生产。

化学反应分析

反应类型: 链霉唑啉经历各种化学反应,包括:

常用试剂和条件:

K-Selectride: 用于还原反应。

吡啶和 DBU: 用作取代反应中的碱。

甲酸钠和醋酸钯: 用于还原反应。

TBAF: 用于脱保护步骤.

主要产品:

二氢链霉唑啉: 通过链霉唑啉的还原形成.

科学研究应用

Immunomodulatory Properties

Streptazolin as a Macrophage Stimulator

Research indicates that this compound significantly enhances the activity of macrophages, which are critical components of the immune system. In vitro studies have shown that it stimulates the nuclear factor kappa B (NF-κB) pathway through phosphatidylinositide 3-kinase (PI3K) signaling, leading to increased bacterial killing and cytokine production, specifically tumor necrosis factor alpha (TNFα) and interleukin-8 (IL-8) in response to lipopolysaccharides (LPS) .

Table 1: Cytokine Response Induced by this compound

| Treatment | TNFα Secretion (pg/mL) | IL-8 Secretion (pg/mL) |

|---|---|---|

| Control | 100 | 150 |

| This compound alone | 80 | 120 |

| This compound + LPS | 250 | 300 |

These findings suggest that this compound could be instrumental in developing therapies for diseases characterized by immune dysfunction or bacterial infections.

Antimicrobial Activity

Antibiotic and Antifungal Properties

this compound exhibits notable antibiotic and antifungal activities. It has been isolated from various Streptomyces species and has shown effectiveness against several pathogenic bacteria and fungi. For instance, a study highlighted its ability to inhibit nitric oxide production in LPS-activated macrophages with an inhibition ratio of 51.7% at a concentration of 50 μM .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The compound's dual action against both bacterial and fungal pathogens positions it as a potential candidate for treating infections caused by multi-drug resistant organisms.

Potential Therapeutic Applications

Inflammatory Disorders

Given its immunomodulatory effects, this compound may have therapeutic potential in treating inflammatory disorders. The compound's ability to enhance cytokine production suggests it could be used to modulate immune responses in conditions such as sepsis or chronic inflammatory diseases .

Anticoagulant Properties

Research has also indicated that this compound exhibits anticoagulant activity, inhibiting platelet aggregation induced by platelet activating factor (PAF). This effect was noted with an inhibition ratio of approximately 26% at a concentration of 200 μg/mL . Such properties could be beneficial in developing treatments for thrombotic disorders.

Case Studies

Case Study: Enhanced Macrophage Activity

A pivotal study demonstrated that macrophages treated with this compound showed a significant increase in their ability to bind and kill Streptococcus mutans, a common oral pathogen. The study utilized various concentrations of this compound, revealing that optimal concentrations not only enhanced bacterial phagocytosis but also improved cytokine production over time .

作用机制

链霉唑啉通过刺激 PI3K 信号通路的巨噬细胞发挥其作用,从而导致细菌杀伤和免疫反应增加 。该化合物与参与免疫反应的分子靶标相互作用,增强免疫细胞的活性。

类似化合物:

异链霉唑啉: 一种具有类似三环结构的化合物,从链霉菌中分离出来.

桑萘酚: 从链霉菌中分离出来的另一种化合物,与链霉唑啉具有结构相似性.

Obscurolide 型代谢物: 从链霉菌中分离出来的具有类似骨架的化合物.

独特性: 链霉唑啉因其特定的三环结构及其通过 PI3K 信号通路刺激免疫反应的能力而具有独特性。 其聚合倾向也使其与其他类似化合物区分开来 .

相似化合物的比较

Isostreptazolin: A compound with a similar tricyclic structure, isolated from Streptomyces sannanensis.

Sannaphenol: Another compound isolated from Streptomyces sannanensis, with structural similarities to this compound.

Obscurolide-type Metabolites: Compounds with similar skeletons isolated from Streptomyces alboniger.

Uniqueness: this compound is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .

生物活性

Streptazolin is a bioactive compound primarily produced by the Streptomyces genus, known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical structure is characterized by a conjugated diene system, which is essential for its biological activity. The molecular formula is with a molecular weight of approximately 208.0974 Da .

This compound exhibits its biological effects primarily through the stimulation of macrophages, enhancing their ability to combat pathogens. Key findings include:

- Macrophage Activation : this compound significantly increases macrophage binding to bacteria and enhances bacterial killing. It stimulates the nuclear factor κB (NF-κB) pathway via phosphatidylinositide 3-kinase (PI3K) signaling, leading to increased production of immunostimulatory cytokines such as TNFα and IL-8 in response to lipopolysaccharide (LPS) .

- Cytokine Secretion : While this compound alone does not induce TNFα secretion, it boosts the response to LPS, indicating a modulatory role in immune activation .

- Inhibition of Nitric Oxide Production : Research has shown that this compound can inhibit nitric oxide production in LPS-activated macrophages, contributing to its anti-inflammatory properties .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- This compound Analog Synthesis : A study synthesized sixteen analogs of this compound, with one analog demonstrating potent anti-inflammatory activity in LPS-induced RAW 264.7 mouse macrophages. This research provides insights into structure-activity relationships that could lead to more effective therapeutics .

- Natural Product Chemistry : Research highlights the importance of natural products like this compound in drug discovery, showcasing their potential as leads for new therapeutic agents due to their unique mechanisms of action and ability to modulate immune responses .

- Biosynthesis Studies : Investigations into the biosynthetic pathways of this compound have revealed insights into its production by Streptomyces species, emphasizing the significance of microbial metabolites in pharmacology .

属性

IUPAC Name |

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUACOQFBQCDF-IKXJTIOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Streptazolin?

A: this compound has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]

Q3: What is known about the biosynthesis of this compound?

A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of this compound is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []

Q4: Are there any known derivatives or analogs of this compound?

A: Yes, several derivatives of this compound have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, 13-hydroxythis compound, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]

Q5: What is the known biological activity of this compound?

A: this compound exhibits antibiotic and antifungal properties. [] Furthermore, some this compound derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []

Q6: What is known about the mechanism of action of this compound?

A: While this compound's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to this compound) exhibit a high affinity for the gynecological cancer target PIK3CA. []

Q7: Have there been successful total syntheses of this compound?

A: Yes, several total syntheses of this compound have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the this compound core structure. [, , , ]

Q8: What challenges are associated with the synthesis of this compound?

A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of this compound. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。